Ácido N-metil-DL-aspártico

Descripción general

Descripción

N-Methyl-DL-aspartic acid is an amino acid derivative that acts as a specific agonist at the N-Methyl-D-aspartate receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor. Unlike glutamate, N-Methyl-DL-aspartic acid only binds to and regulates the N-Methyl-D-aspartate receptor and has no effect on other glutamate receptors such as those for AMPA and kainate .

Aplicaciones Científicas De Investigación

N-Methyl-DL-aspartic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It plays a role in studying neurotransmission and neuroendocrine regulation.

Medicine: It is used in research related to neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Industry: It is utilized in the production of pharmaceuticals and as a reagent in various chemical processes

Mecanismo De Acción

Target of Action

N-Methyl-DL-aspartic acid, also known as N-Methyl-D-aspartate (NMDA), is an amino acid derivative that acts as a specific agonist at the NMDA receptor . This receptor is a type of glutamate receptor found in neurons . The NMDA receptor plays a crucial role in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind to the receptor and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell .

Pharmacokinetics

It is known that the compound is water-soluble . More research is needed to fully understand the ADME properties of N-Methyl-DL-aspartic acid.

Result of Action

The activation of NMDA receptors and the subsequent ion flow have several effects at the molecular and cellular level. For instance, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . NMDA plays an essential role as a neurotransmitter and neuroendocrine regulator . At increased but sub-toxic levels, NMDA becomes neuro-protective .

Action Environment

The action of N-Methyl-DL-aspartic acid can be influenced by various environmental factors. For example, the activity of the NMDA receptor is blocked by many psychoactive drugs such as phencyclidine (PCP), alcohol (ethanol), and dextromethorphan (DXM) . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Análisis Bioquímico

Biochemical Properties

N-Methyl-DL-aspartic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of the key interactions is with the N-demethylase enzyme from the Chloroflexi bacterium 54-19, which catalyzes the demethylation of N-Methyl-DL-aspartic acid. This enzyme shares a conserved catalytic center with other sarcosine oxidases and exhibits specific N-demethylation activity . Additionally, N-Methyl-DL-aspartic acid acts as an agonist for a subtype of glutamate receptors, influencing neuroexcitatory events and calcium homeostasis .

Cellular Effects

N-Methyl-DL-aspartic acid has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glutamate receptors can lead to increased intracellular calcium levels, which in turn affects various downstream signaling pathways. This modulation can impact processes such as synaptic plasticity, learning, and memory .

Molecular Mechanism

The molecular mechanism of N-Methyl-DL-aspartic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist of glutamate receptors, N-Methyl-DL-aspartic acid binds to these receptors and induces conformational changes that result in the opening of ion channels and subsequent influx of calcium ions. This influx triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes and transcription factors, ultimately leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-DL-aspartic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Methyl-DL-aspartic acid can be chirally separated and remains stable under specific conditions, such as optimal temperature and pH . Long-term exposure to N-Methyl-DL-aspartic acid in in vitro or in vivo studies has demonstrated sustained neuroexcitatory effects and modulation of calcium homeostasis .

Dosage Effects in Animal Models

The effects of N-Methyl-DL-aspartic acid vary with different dosages in animal models. At lower doses, the compound can enhance synaptic plasticity and cognitive functions, while higher doses may lead to excitotoxicity and adverse effects. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing toxicity. At high doses, N-Methyl-DL-aspartic acid can induce neurotoxicity and cell death due to excessive calcium influx .

Metabolic Pathways

N-Methyl-DL-aspartic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The N-demethylase enzyme from Chloroflexi bacterium 54-19 plays a crucial role in the demethylation of N-Methyl-DL-aspartic acid, converting it into its demethylated form . This enzymatic reaction is essential for the compound’s metabolic flux and its subsequent effects on metabolite levels .

Transport and Distribution

The transport and distribution of N-Methyl-DL-aspartic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, N-Methyl-DL-aspartic acid can be transported across the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroexcitatory effects .

Subcellular Localization

N-Methyl-DL-aspartic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to synaptic sites in neurons is critical for its role in modulating synaptic plasticity and neurotransmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-DL-aspartic acid can be synthesized by the Michael addition of methylamine to dimethyl fumarate. This reaction involves the regioselective transformation of fumaric or maleic acid mono-ester and -amide into beta-substituted aspartic acid derivatives. In the case of maleamic or fumaramic esters, the alpha-amide derivative is formed, which upon hydrolysis provides N-Methyl-DL-asparagine via base-catalyzed ring closure to DL-alpha-methylamino-succinimide, followed by selective ring opening .

Industrial Production Methods: The industrial production of N-Methyl-DL-aspartic acid involves the amino protection reaction of D-aspartic acid as a starting raw material, followed by the Leuchart Wallanch reaction to obtain an N-methyl product. The protecting groups are then removed with strong acid to yield N-Methyl-DL-aspartic acid .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-DL-aspartic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various N-methylated derivatives and substituted aspartic acid derivatives .

Comparación Con Compuestos Similares

- N-Methyl-D-aspartic acid

- Sarcosine

- Dimethylglycine

- Beta-Methylamine-L-alanine

Comparison: N-Methyl-DL-aspartic acid is unique in its specific action on the N-Methyl-D-aspartate receptor, unlike other similar compounds that may act on multiple glutamate receptors. This specificity makes it particularly useful in research focused on the N-Methyl-D-aspartate receptor and its role in neuroexcitatory events .

Propiedades

IUPAC Name |

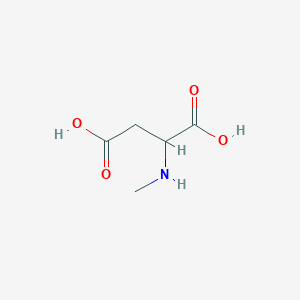

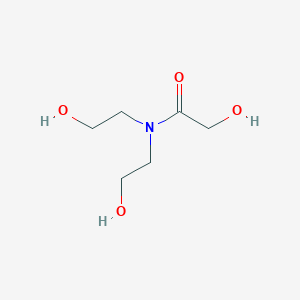

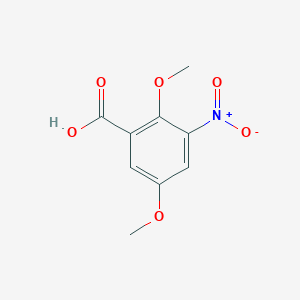

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)